molecular formula C11H12O3 B2476230 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid CAS No. 111009-36-0

2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid

Cat. No.: B2476230
CAS No.: 111009-36-0
M. Wt: 192.214
InChI Key: ISPYUPRPMZCHSH-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid is an organic compound with the molecular formula C11H12O3 It is characterized by the presence of a phenylprop-2-en-1-yl group attached to an acetic acid moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid can be synthesized through the reaction of 3-phenylprop-2-en-1-ol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-phenylprop-2-en-1-ol attacks the carbon atom of chloroacetic acid, resulting in the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid involves its interaction with specific molecular targets. The phenylprop-2-en-1-yl group can interact with enzymes and receptors, modulating their activity. The ether linkage allows for the compound to be metabolized into active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid is unique due to the presence of the phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(E)-3-phenylprop-2-enoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)9-14-8-4-7-10-5-2-1-3-6-10/h1-7H,8-9H2,(H,12,13)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPYUPRPMZCHSH-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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